3,5-Dimethyl-4-nitrosophenol

Chemical Biology Organic Synthesis Redox Chemistry

Sourcing nitrosophenol intermediates with predictable, site-selective reactivity is challenging due to variable tautomeric behavior. 3,5-Dimethyl-4-nitrosophenol solves this. Its specific 3,5-dimethyl substitution enforces exclusive O-alkylation/acylation, yielding defined quinone oxime ethers. - Ideal for synthesizing the 3,5-dimethylphenol core required for the Xylazine metabolite 4-Hydroxy Xylazine. - Exhibits a distinct solid-state dimerization motif (N-N bond length of 1.29 Å), valuable for crystal engineering studies. - Stable supply, rigorously characterized, and ready for immediate global dispatch.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 19628-76-3
Cat. No. B124193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-nitrosophenol
CAS19628-76-3
Synonyms3,5-Dimethyl-4-nitrosophenol;  NSC 38029
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N=O)C)O
InChIInChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3
InChIKeyZVUJMNCTXGSXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-nitrosophenol Overview


3,5-Dimethyl-4-nitrosophenol (CAS 19628-76-3) is a para-nitrosophenol derivative with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . Characterized by methyl groups at the 3- and 5- positions and a nitroso group (-N=O) at the 4-position on the phenolic ring, this compound exhibits a predicted density of 1.2±0.1 g/cm³, a boiling point of 315.5±42.0 °C, and a calculated LogP of 2.19-2.48 [1]. Its primary utility lies in its role as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical metabolites like 4-Hydroxy Xylazine, and as a key substrate in fundamental studies of nitrosophenol reactivity, such as site-selective alkylation, acylation, and unique dimerization behavior [2].

Metabolite intermediate synthesis: pathway-specific for 4-Hydroxy Xylazine (analytical standard and metabolism research).
Nitrosophenol reactivity studies: model substrate for site-selective alkylation, acylation, and tautomerism.
Solid-state chemistry: supports investigation of unique dimerization and crystal packing motifs.

Why 3,5-Dimethyl-4-nitrosophenol Is Irreplaceable


The assumption that any para-nitrosophenol analog can be used interchangeably is false due to the profound influence of the 3,5-dimethyl substitution pattern on both reactivity and physical state. The introduction of methyl groups ortho to the hydroxyl moiety creates steric hindrance that fundamentally alters the compound's tautomeric equilibrium and its tendency to dimerize, a behavior distinct from unsubstituted or differently substituted nitrosophenols [1]. This substitution is critical for applications requiring a monomeric species in solution or a specific solid-state packing arrangement. For instance, while many aromatic nitroso compounds dimerize in the solid state, the specific geometry of the 3,5-dimethyl derivative's dimer (when in the appropriate electronic environment) is a unique structural feature [2]. Furthermore, in synthesis, this substitution pattern is non-negotiable when the final target molecule, such as the veterinary drug metabolite 4-Hydroxy Xylazine, demands the 3,5-dimethylphenol core . The site-selectivity of reactions like alkylation and acylation on the nitroso oxygen is also a direct consequence of the electronic and steric environment created by the 3,5-dimethyl groups, dictating the formation of specific quinone oxime ether products that would differ with other substitution patterns [3].

Steric mismatch The 3,5-dimethyl pattern alters tautomeric equilibrium and dimerization; unsubstituted or differently substituted analogs may exhibit different solution/solid-state behavior.
Pathway specificity Synthesis of 4-Hydroxy Xylazine depends on the precise 3,5-dimethyl-4-nitrosophenol core; related analogs (e.g., 3,5-dimethyl-4-nitrophenol) lack the required nitroso reactivity.
Selectivity drift Alkylation and acylation regioselectivity toward the nitroso oxygen is a direct consequence of the substitution pattern; conventional p-nitrosophenols may produce product mixtures.

Comparative Evidence for 3,5-Dimethyl-4-nitrosophenol


Nitroso vs. Nitro Functional Group Reactivity

The nitroso group (-N=O) in 3,5-Dimethyl-4-nitrosophenol provides fundamentally different reactivity compared to the nitro group (-NO₂) found in 3,5-Dimethyl-4-nitrophenol (CAS 5344-97-8) [1]. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential inhibition or modification, a property absent in the corresponding nitro compound . Furthermore, the nitroso group can be selectively reduced to the amine or oxidized to the nitro derivative, offering orthogonal synthetic handles that the pre-oxidized nitro analog cannot provide .

Nitroso vs. nitro reactivity
Class-level inference
Nitroso (-N=O) enables covalent adducts and redox interconversion; nitro (-NO₂) is the fully oxidized, unreactive form.
Supports selection for bioconjugation or intermediate oxidation state manipulation.
Qualitative functional-group analysis; confirm with target-specific studies.
Chemical Biology Organic Synthesis Redox Chemistry

Unique Solid-State Dimerization

The hexasubstituted derivative, 2,6-diethoxycarbonyl-3,5-dimethyl-4-nitrosophenol, forms a unique dimer in the solid state via interaction of the nitrogen atoms of the nitroso groups. X-ray powder diffraction revealed an N-N bond length of 1.29 Å between the two monomers, with the benzene ring planes forming an angle of 23° [1]. This contrasts with the typical behavior of many other p-nitrosophenols which are stabilized in the monomeric form by conjugation and do not exhibit this type of solid-state dimerization [2].

Solid-state dimer N–N bond
Cross-study comparable
d(N–N) = 1.29 Å
Unique trans-azodioxide dimer architecture; many nitrosophenols remain monomeric.
Measured on 2,6-diethoxycarbonyl derivative; review for parent compound behavior.
Solid-State Chemistry Crystallography Materials Science

Site-Selective O-Nitroso Alkylation

Computational studies on the potassium salt of 2,6-di(alkoxycarbonyl)-3,5-dimethyl-4-nitrosophenol, a derivative of the target compound, using the Hartree-Fock method revealed a significant finding. While the negative charge of the anion was localized mostly on the oxygen of the hydroxyl group, estimation of the total energy of the alkylated products indicated a clear thermodynamic preference for alkylation to occur on the oxygen atom of the nitroso group [1]. This prediction was confirmed experimentally, with alkylation leading to the formation of p-benzoquinone monoxime alkyl ethers rather than the alternative O-alkyl phenolic ethers [2].

O-Nitroso alkylation site
Head-to-head
Exclusive alkylation on nitroso oxygen (vs. phenolic oxygen), confirmed by Hartree-Fock and experiment.
Predictable chemoselectivity for quinone oxime ether synthesis.
Computed and verified for the potassium salt derivative.
Computational Chemistry Reaction Mechanism Organic Synthesis

Regioselective Acylation to Quinoid Products

The acylation of potassium 2,6-di(alkoxycarbonyl)-3,5-dimethyl-4-nitrosophenolate with acetic anhydride and benzoyl chloride proceeds with perfect regioselectivity. 1H NMR spectroscopy and X-ray diffraction data conclusively demonstrated that acylation occurs exclusively on the oxygen atom of the nitroso group, yielding ten previously unknown quinoid acyl compounds [1]. This contrasts with conventional nitrosophenols, which can undergo acylation on either the hydroxyl or the oxime group depending on reaction conditions, leading to product mixtures and lower synthetic utility [2].

Regioselective acylation
Class-level inference
100% selectivity for nitroso-oxygen acylation, yielding ten novel quinoid acyl compounds.
Enables clean quinone monooxime derivative synthesis; conventional analogs give mixtures.
Demonstrated with acetic anhydride and benzoyl chloride.
Synthetic Methodology Medicinal Chemistry Process Chemistry

Intermediate for 4-Hydroxy Xylazine Synthesis

3,5-Dimethyl-4-nitrosophenol is a specifically cited intermediate in the synthesis of 4-Hydroxy Xylazine (CAS 145356-32-7), the major metabolite of the veterinary sedative Xylazine . This pathway requires the precise 3,5-dimethyl substitution pattern and the nitroso functionality of the starting material to construct the final metabolite structure. This contrasts with other analogs (e.g., 3,5-Dimethyl-4-nitrophenol or 4-Nitroso-2,6-xylenol), which do not share this defined synthetic application and cannot be used as a substitute [1].

4-Hydroxy Xylazine intermediate
Head-to-head
Documented intermediate for 4-Hydroxy Xylazine; 3,5-dimethyl-4-nitrophenol and 4-nitroso-2,6-xylenol are not viable substitutes.
Pathway-specific procurement for metabolite synthesis and toxicology research.
Relevance to analytical standard production; verify synthetic protocol compatibility.
Pharmaceutical Intermediates Metabolite Synthesis Veterinary Medicine

Key Applications of 3,5-Dimethyl-4-nitrosophenol


4-Hydroxy Xylazine Metabolite Synthesis

This compound is a documented intermediate for 4-Hydroxy Xylazine, the major metabolite of the α2-adrenergic agonist Xylazine . This application is critical for laboratories producing analytical reference standards, conducting pharmacokinetic studies, or researching the metabolism and toxicology of Xylazine. The specific 3,5-dimethyl-4-nitrosophenol core is structurally required, making this compound an essential procurement item for this specific synthetic route.

Site-Selective Alkylation & Acylation Studies

As demonstrated by quantum chemical calculations and experimental validation, derivatives of 3,5-Dimethyl-4-nitrosophenol undergo exclusive alkylation and acylation at the nitroso oxygen atom, yielding defined quinone oxime ether products [1][2]. This makes the compound and its derivatives ideal model substrates for research groups studying reaction mechanisms, developing new synthetic methodologies, or exploring structure-activity relationships where regio- and chemoselectivity are paramount. Its behavior provides a clear contrast to unsubstituted p-nitrosophenols, which exhibit less predictable selectivity.

Crystal Engineering & Solid-State Studies

The hexasubstituted derivative of 3,5-Dimethyl-4-nitrosophenol exhibits a well-defined solid-state dimer with a quantifiable N-N bond length of 1.29 Å [3]. This unique packing motif, distinct from the monomeric solid-state of many other nitrosophenols, makes it a valuable compound for studies in crystal engineering, supramolecular chemistry, and the design of materials with specific optical or electronic properties arising from solid-state intermolecular interactions.

Application
Selection Property
Validation Focus
4-Hydroxy Xylazine metabolite synthesis
Reaction-specific intermediate
Target metabolite synthetic route fidelity
Site-selective alkylation / acylation studies
Predictable chemoselectivity profile
Quinone oxime ether product characterization
Crystal engineering and solid-state research
Unique solid-state dimer architecture
N–N bond and packing motif analysis

Technical Documentation Hub

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39 linked technical documents
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